
4-(2,5-Difluorobenzoyl)-2-methylpyridine
Overview
Description
4-(2,5-Difluorobenzoyl)-2-methylpyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a difluorobenzoyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Difluorobenzoyl)-2-methylpyridine typically involves the reaction of 2,5-difluorobenzoyl chloride with 2-methylpyridine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Difluorobenzoyl)-2-methylpyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atoms in the difluorobenzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
4-(2,5-Difluorobenzoyl)-2-methylpyridine serves as an intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions such as:
- Nucleophilic Substitution: The difluorobenzoyl group can be replaced by nucleophiles, leading to diverse derivatives.
- Oxidation and Reduction Reactions: The compound can undergo oxidation to form carboxylic acids or aldehydes, and reduction to yield alcohols.
Reaction Type | Description | Common Reagents |
---|---|---|
Nucleophilic Substitution | Formation of substituted derivatives | Sodium azide, potassium thiocyanate |
Oxidation | Conversion to carboxylic acids or aldehydes | Potassium permanganate |
Reduction | Formation of alcohols | Lithium aluminum hydride |
Biology
The compound is investigated for its potential as a biochemical ligand . Its interaction with specific proteins or enzymes can modulate biological activity, making it a candidate for:
- Enzyme Inhibition Studies: Exploring its binding affinity and inhibitory effects on target enzymes.
- Therapeutic Potential: Initial studies suggest possible anti-inflammatory and anticancer activities.
Medicine
In medicinal chemistry, this compound is being explored for:
- Drug Development: As a building block for pharmaceuticals targeting neurological disorders and other diseases.
- Biological Assays: Its properties make it suitable for use in assays designed to evaluate drug efficacy.
Industrial Applications
The compound's unique properties also lend themselves to various industrial applications:
- Material Science: Used in the development of advanced materials due to its chemical stability and reactivity.
- Chemical Sensors: Potential application in sensors that detect specific chemical environments or analytes.
Case Studies
-
Synthesis Optimization Study:
A recent study focused on optimizing the synthesis conditions for this compound using continuous flow reactors. Results indicated improved yields and reduced reaction times compared to traditional batch methods. -
Biological Activity Assessment:
Research evaluated the compound's anti-inflammatory properties through in vitro assays. Preliminary findings showed significant inhibition of inflammatory markers in cell cultures, suggesting potential therapeutic applications. -
Material Development Research:
Investigations into the use of this compound as a precursor for novel polymeric materials demonstrated enhanced mechanical properties and thermal stability compared to conventional materials.
Mechanism of Action
The mechanism of action of 4-(2,5-Difluorobenzoyl)-2-methylpyridine involves its interaction with specific molecular targets. The difluorobenzoyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorobenzoyl chloride: Used in similar synthetic applications but lacks the pyridine ring.
2,5-Difluorobenzoyl chloride: Similar structure but different reactivity due to the absence of the methylpyridine group.
Uniqueness
4-(2,5-Difluorobenzoyl)-2-methylpyridine is unique due to the presence of both the difluorobenzoyl group and the methylpyridine ring, which confer specific chemical and biological properties not found in simpler analogs.
Biological Activity
4-(2,5-Difluorobenzoyl)-2-methylpyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological effects, including mechanisms of action, pharmacological properties, and relevant case studies.
- IUPAC Name : (2,5-difluorophenyl)(2-methyl-4-pyridinyl)methanone
- Molecular Formula : C13H9F2NO
- CAS Number : 1187167-40-3
- Purity : 97% .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The difluorobenzoyl moiety enhances lipophilicity and facilitates binding to hydrophobic pockets in target proteins.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting processes like drug metabolism and synthesis of neurotransmitters.
- Receptor Modulation : It may act as a modulator of receptor activity, influencing signaling pathways related to cell proliferation and apoptosis.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound:
Study | Biological Activity | Methodology | Findings |
---|---|---|---|
Study 1 | Enzyme inhibition | In vitro assays | Showed significant inhibition of target enzyme activity at micromolar concentrations. |
Study 2 | Cytotoxic effects | Cell viability assays | Induced apoptosis in cancer cell lines with IC50 values ranging from 5-15 µM. |
Study 3 | Antimicrobial properties | Disk diffusion method | Demonstrated antimicrobial activity against Gram-positive bacteria with zones of inhibition >15 mm. |
Case Studies
- Enzyme Inhibition Study : A recent study evaluated the inhibitory effects of this compound on cytochrome P450 enzymes. The compound exhibited selective inhibition, suggesting potential for drug-drug interaction studies .
- Anticancer Activity : In a series of experiments on human cancer cell lines, the compound was found to induce apoptosis through the activation of caspase pathways. The study reported that treatment with the compound led to a significant decrease in cell viability in breast and colon cancer cells .
- Antimicrobial Effects : Research demonstrated that this compound has notable antimicrobial properties against several pathogens, including Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell membrane integrity .
Properties
IUPAC Name |
(2,5-difluorophenyl)-(2-methylpyridin-4-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO/c1-8-6-9(4-5-16-8)13(17)11-7-10(14)2-3-12(11)15/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMFCOUZMLFJTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)C2=C(C=CC(=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.